molecular formula C7H4FNO B173201 2-Fluoro-5-hydroxybenzonitrile CAS No. 104798-53-0

2-Fluoro-5-hydroxybenzonitrile

Cat. No.: B173201
CAS No.: 104798-53-0
M. Wt: 137.11 g/mol
InChI Key: HFLYBTRQFOKYHC-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzonitrile is an organic compound with the chemical formula C7H4FNO. It is characterized by the presence of fluorine, hydroxy, and nitrile functional groups. This compound is a colorless crystal and is hygroscopic, meaning it readily absorbs moisture from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-5-hydroxybenzonitrile can be achieved through the reduction of 2-fluoro-5-nitrobenzonitrile. This reduction reaction typically employs metal reducing agents such as zinc and acetic acid, or other reducing agents like sulfoxide or sodium sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde.

    Reduction: Formation of 2-fluoro-5-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-fluoro-5-hydroxybenzonitrile and its derivatives involves interactions with specific molecular targets. For instance, in cancer research, similar compounds have been shown to inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A . This inhibition disrupts cell cycle progression, leading to potential anticancer effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzonitrile
  • 5-Fluoro-2-methylbenzonitrile
  • 3-Cyano-4-fluorophenol

Comparison: 2-Fluoro-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its derivatives exhibit higher nematic-isotropic transition temperatures compared to unsubstituted counterparts, making it valuable in liquid crystal synthesis . Additionally, its potential biological activities, such as enzyme inhibition, set it apart from similar compounds .

Properties

IUPAC Name

2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYBTRQFOKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626920
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104798-53-0
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104798-53-0
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Synthesis routes and methods I

Procedure details

The compound of Preparation 200 was prepared according to the procedure of Preparation 199 substituting the corresponding ether for 2-Fluoro-5-methoxy-benzonitrile. The duration of reaction was between 1 and 24 hours.
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Synthesis routes and methods II

Procedure details

When 2 mmol of 4,4-difluorocyclohexadienone and 4 mmol of potassium cyanide in 0.5 ml of dimethylformamide were mixed for 10 minutes at room temperature, 3-cyano-4-fluorophenol was formed in 90% yield. The spectral data of this new compound are as follows: Mass spectrum: m/e 137 (M+); 109 (M-CO, H); 82; 57.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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